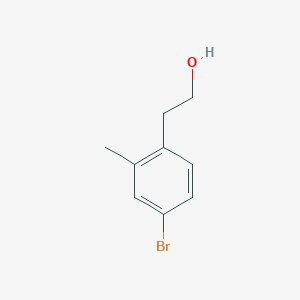

2-(4-Bromo-2-methylphenyl)ethanol

Vue d'ensemble

Description

“2-(4-Bromo-2-methylphenyl)ethanol”, also known as “2-bromo-1-(4-methylphenyl)ethan-1-ol”, is a chemical compound with the molecular formula C9H11BrO . It is also known as “4-Methylphenethyl alcohol” and "2-(p-Tolyl)ethanol" .

Molecular Structure Analysis

The molecular weight of “2-(4-Bromo-2-methylphenyl)ethanol” is 215.09 . The InChI code for this compound is 1S/C9H11BrO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6H2,1H3 . This information can be used to generate a 3D structure of the molecule for further analysis .Applications De Recherche Scientifique

Receptor Differentiation

The structural modification of compounds similar to 2-(4-Bromo-2-methylphenyl)ethanol has been used in differentiating receptor types. For instance, structural changes in related compounds have led to insights into β-receptor populations, dividing them into β-1 and β-2 types, as seen in research by Lands, Ludueña, and Buzzo (1967) (Lands, Ludueña, & Buzzo, 1967).

Enantioselective Resolution

The resolution of similar compounds has been achieved through enantioselective methods like lipase-catalyzed alcoholysis, hydrolysis, and acylation. This approach is significant in the synthesis of adrenergic agents, as demonstrated by Conde et al. (1998) (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).

Extraction from Aqueous Solutions

Research by Reis et al. (2006) explores the extraction of 2-(4-hydroxyphenyl)ethanol, a structurally related compound, from aqueous solutions using emulsion liquid membranes. This method could be applicable for 2-(4-Bromo-2-methylphenyl)ethanol extraction as well (Reis, Freitas, Ferreira, & Carvalho, 2006).

Synthesis Improvement

Hashmi et al. (2006) presented a new procedure for synthesizing a similar compound, 2-(4-propylphenyl)ethanol, reducing side-products and improving purification, which could be relevant for synthesizing 2-(4-Bromo-2-methylphenyl)ethanol (Hashmi, Burkert, Bats, & Martyniak, 2006).

β-Adrenergic Blockers Synthesis

The synthesis of β-adrenergic receptor blocking drugs involves precursors similar to 2-(4-Bromo-2-methylphenyl)ethanol. Kapoor et al. (2005) achieved enantiomerically pure forms of these precursors through enzymatic transesterification, highlighting potential applications in drug synthesis (Kapoor, Anand, Ahmad, Koul, Chimni, Taneja, & Qazi, 2005).

Enantioselective Microbial Reduction

Patel et al. (2004) demonstrated the enantioselective microbial reduction of substituted acetophenones to produce chiral intermediates. This method could potentially be applied to the synthesis of chiral forms of 2-(4-Bromo-2-methylphenyl)ethanol (Patel, Goswami, Chu, Donovan, Nanduri, Goldberg, Johnston, Siva, Nielsen, Fan, He, Shi, Wang, Eiring, Cazzulino, Singh, & Mueller, 2004).

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-bromo-2-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUJMAZDWJOCFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromo-2-methylphenyl)ethanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2988501.png)

![3-amino-N-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2988509.png)

![(Z)-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2988513.png)

![N'-[2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetyl]-2-nitrobenzenesulfonohydrazide](/img/structure/B2988518.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-chlorophenyl)thio)acetamide](/img/structure/B2988524.png)